molecular formula C7H5NO3S B583891 Saccharin-d4 CAS No. 1189466-17-8

Saccharin-d4

Cat. No.: B583891
CAS No.: 1189466-17-8
M. Wt: 187.205
InChI Key: CVHZOJJKTDOEJC-RHQRLBAQSA-N
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Description

Saccharin-d4 is a deuterium-labeled derivative of saccharin, an artificial sweetener widely used in the food industry. Saccharin itself is known for being a non-caloric sweetener, approximately 300-400 times sweeter than sucrose. This compound is primarily used in scientific research as a tracer molecule due to its stable isotopic labeling, which allows for precise tracking in various chemical and biological processes .

Scientific Research Applications

Saccharin-d4 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

Target of Action

Saccharin-d4, a deuterium-labeled variant of saccharin, primarily targets the sweet taste receptors (STRs) in the body . These receptors play a crucial role in the perception of sweetness and are involved in various physiological processes, including the regulation of glucose homeostasis and energy balance .

Mode of Action

This compound interacts with its targets, the STRs, leading to changes in cellular signaling pathways . It is known to activate the phospholipase C (PLC) signaling cascade, which results in calcium influx and vesicular exocytosis of insulin . This interaction and the resulting changes are similar to those observed with natural sweeteners .

Biochemical Pathways

The activation of STRs by this compound affects several biochemical pathways. One of the key pathways influenced is the JAK/STAT signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune response . This compound also impacts the PLC signaling cascade, leading to calcium influx and insulin secretion .

Pharmacokinetics

Factors such as protein binding, glomerular filtration rate (GFR), and tubular secretion are important in determining saccharin clearance . Saccharin’s clearance is consistently higher than the GFR, indicating the involvement of tubular secretion in its renal elimination .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its ability to stimulate insulin secretion . This is achieved through the activation of the PLC signaling cascade, leading to calcium influx and the vesicular exocytosis of insulin . The effects of saccharin also partially require transient receptor potential cation channel M5 (TRPM5) activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other compounds, such as other sweeteners, can have a synergistic effect on the sweetness perceived when saccharin is consumed .

Future Directions

Saccharin, first synthesized in 1879 by Fahlberg, has been used as a non-caloric sweetener with several advantages. It is sweet, non-caloric, and stable, can now be synthesized with relatively few impurities, and is inexpensive . Its toxicity, imagined and real, has long been a source of concern and debate .

Preparation Methods

The synthesis of Saccharin-d4 involves the incorporation of deuterium atoms into the saccharin molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction typically occurs under elevated temperatures and pressures to facilitate the exchange process. Industrial production methods for saccharin itself involve the oxidation of o-toluenesulfonamide or the reaction of anthranilic acid with sulfur dioxide and chlorine, followed by cyclization .

Chemical Reactions Analysis

Saccharin-d4, like saccharin, can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Saccharin-d4 can be compared to other artificial sweeteners such as aspartame, sucralose, and acesulfame potassium. Unlike this compound, these sweeteners do not contain deuterium and have different chemical structures and properties:

This compound’s uniqueness lies in its deuterium labeling, which makes it particularly valuable for research applications requiring precise tracking and analysis.

Properties

IUPAC Name

4,5,6,7-tetradeuterio-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHZOJJKTDOEJC-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)NS2(=O)=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676138
Record name (4,5,6,7-~2~H_4_)-1H-1lambda~6~,2-Benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189466-17-8
Record name (4,5,6,7-~2~H_4_)-1H-1lambda~6~,2-Benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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